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molecular formula C8H9BrO B1268026 2-Bromo-4-methoxy-1-methylbenzene CAS No. 36942-56-0

2-Bromo-4-methoxy-1-methylbenzene

Cat. No. B1268026
M. Wt: 201.06 g/mol
InChI Key: MGRYVEDNIGXKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07553973B2

Procedure details

To a suspension of 5-methoxy-2-methylaniline (5.00 g, 36.4 mmol) in water (144 mL) at 10° C., was added conc. H2SO4 (56 mL), while maintaining internal temperature below 25° C. After 1 h at rt, the mixture was cooled to 3° C. and a solution of sodium nitrite (3.77 g, 54.7 mmol) in water (20 mL) was added dropwise over 30 min, keeping the internal temperature below 5° C. After 1 h at 3° C., the yellow heterogeneous mixture was poured into a 5° C. solution of CuBr (52.0 g, 364 mmol) in 48% aqueous HBr (260 mL). The dark mixture was heated at 60° C. for 2 h, allowed to cool to rt and extracted with Et2O (3×) (solid Na2S2O3 was added in the extraction process for partial decoloration). The combined organics were washed with 1 N NaOH (3×), 10% aq. Na2S2O3 and brine, dried (Na2SO4) and concentrated, affording the title compound as an orange liquid which was used without further purification in the next Step. 1H NMR (500 MHz, acetone-d6): δ 7.24 (d, 1H), 7.14 (d, 1H), 6.87 (dd, 1H), 3.80 (s, 3H), 2.31 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
144 mL
Type
solvent
Reaction Step One
Name
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
3.77 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
CuBr
Quantity
52 g
Type
reactant
Reaction Step Four
Name
Quantity
260 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:10])=[C:7]([CH:9]=1)N.OS(O)(=O)=O.N([O-])=O.[Na+].[BrH:20]>O>[Br:20][C:7]1[CH:9]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=1[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=CC(=C(N)C1)C
Name
Quantity
144 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
56 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
3.77 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
CuBr
Quantity
52 g
Type
reactant
Smiles
Name
Quantity
260 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining internal temperature below 25° C
CUSTOM
Type
CUSTOM
Details
the internal temperature below 5° C
WAIT
Type
WAIT
Details
After 1 h at 3° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The dark mixture was heated at 60° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×) (solid Na2S2O3
ADDITION
Type
ADDITION
Details
was added in the extraction process for partial decoloration)
WASH
Type
WASH
Details
The combined organics were washed with 1 N NaOH (3×), 10% aq. Na2S2O3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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